2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid
Description
Chemical Structure: The compound 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid (CAS 708292-68-6) features a benzoic acid backbone substituted with a carboxymethoxy group (-OCH2COOH) at position 2, a chlorine atom at position 5, and a methoxy group (-OCH3) at position 2. Its molecular formula is C10H9ClO6, with a molecular weight of 284.63 g/mol .
Properties
IUPAC Name |
2-(carboxymethoxy)-5-chloro-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6/c1-16-7-3-5(11)2-6(10(14)15)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBSHZFWBIJTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of a suitable precursor, such as 5-chloro-3-methoxyphenol, followed by esterification and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions typically involve the use of strong acids or bases to facilitate the carboxylation and hydrolysis steps .
Industrial Production Methods
In an industrial setting, the production of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid may involve large-scale carboxylation reactions using carbon dioxide and appropriate catalysts. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the replacement of the chlorine atom with various functional groups .
Scientific Research Applications
2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and methoxy groups may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Below is a comparative table of key analogs:
Biological Activity
2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid, also known by its CAS number 708292-68-6, is a compound that has garnered interest in various fields of biological and medicinal research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a benzoic acid core with specific functional groups that contribute to its biological activity. The presence of a carboxymethoxy group enhances its solubility and potential interactions with biological targets.
The biological activity of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that compounds with similar structures often act as inhibitors or modulators of key signaling pathways involved in various diseases.
Enzyme Inhibition
Studies have shown that derivatives of benzoic acid can inhibit enzymes such as histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. For instance, certain hydroxamic acid derivatives exhibit significant HDAC inhibitory effects, suggesting that 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid may share similar properties .
Antitumor Activity
In vitro studies indicate that compounds related to 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid demonstrate antiproliferative activity against various tumor cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range, indicating potent antitumor effects . The compound may induce cell cycle arrest and apoptosis in cancer cells, similar to other benzoic acid derivatives.
Study on HDAC Inhibition
A study evaluated the effects of hydroxamic acid derivatives on HDAC activity and their subsequent impact on tumor cell proliferation. Compounds exhibiting strong HDAC inhibition were found to significantly reduce cell viability in several cancer cell lines, highlighting the potential therapeutic applications of similar compounds like 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid .
Investigation of Antiproliferative Effects
Another investigation focused on the antiproliferative effects of various benzoic acid derivatives on human cancer cells. The results indicated that modifications in the chemical structure could enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that could be further explored for 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid .
Comparative Analysis
| Compound | IC50 (µM) | Activity | Notes |
|---|---|---|---|
| 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid | TBD | Antiproliferative | Potential HDAC inhibitor |
| Hydroxamic Acid Derivative A | 4.9 - 7.6 | Antitumor | Strong HDAC inhibition |
| Hydroxamic Acid Derivative B | TBD | Antiproliferative | Induces G0/G1 phase arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
